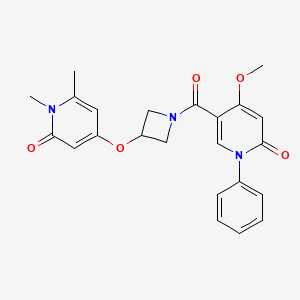

![molecular formula C21H29N3O2S B2487610 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide CAS No. 689764-37-2](/img/structure/B2487610.png)

4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinazoline derivatives involves multi-step reaction sequences. For instance, the synthesis of certain 4-oxo-2-phenylquinazolin-3(4H)-yl derivatives involves a sequence starting from ethyl acetoacetate, various aldehydes, and ammonia, followed by several steps including condensation and refluxing with specific reagents like bromoethoxyphthalimide to obtain the final compounds. These processes are meticulously designed to ensure the formation of the desired quinazolinone skeletons with specific substitutions (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically confirmed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of substitutions on the quinazolinone nucleus, which is crucial for understanding the chemical and physical properties of these compounds (Dyachenko & Vovk, 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, S-alkylation, and hydrolysis, to form a wide range of derivatives. These reactions are often employed to introduce different substituents into the quinazolinone framework, thereby altering its chemical properties for potential applications in medicinal chemistry and other fields (Ivachtchenko et al., 2003).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including drug development (Kovalenko et al., 2019).

Chemical Properties Analysis

Quinazolinone derivatives exhibit a range of chemical properties, including the ability to act as bases and to form hydrogen bonds. These properties are significant for their interactions with biological targets, affecting their pharmacological activities. Detailed chemical property analysis is crucial for designing compounds with desired biological activities (Batalha et al., 2019).

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

- Anticonvulsant and Antimicrobial Potential : A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) demonstrated the anticonvulsant and broad-spectrum antimicrobial activities of derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, a category to which 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide belongs. This research indicated potent efficacy against various Gram-positive and Gram-negative bacteria as well as fungi, along with notable anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-Inflammatory and Analgesic Properties

- Anti-Inflammatory and Analgesic Activities : Another study by the same authors in 2011 explored the anti-inflammatory and analgesic effects of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives, revealing that certain compounds in this class showed significant anti-inflammatory and analgesic activities. This study highlights the potential of such compounds in treating inflammation and pain-related conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Synthesis of Combinatorial Libraries

- Development of Combinatorial Libraries : Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a methodology for synthesizing combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which include compounds similar to this compound. This research is significant for drug discovery and development processes, offering a new avenue for creating diverse chemical compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Novel Fused Mesoionic Compounds

- Novel Fused Mesoionic Compounds Synthesis : Kovalenko, Drushlyak, and Mariutsa (2020) synthesized novel 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates, which involved intermediates related to the compound . This research contributes to the field of organic chemistry, especially in the synthesis of complex structures for potential pharmaceutical applications (Kovalenko, Drushlyak, & Mariutsa, 2020).

Antimicrobial Agents

- Potential as Antimicrobial Agents : Desai, Dodiya, and Shihora (2011) synthesized and tested various compounds for antimicrobial activities, including those structurally related to this compound. Their research adds to the understanding of the antimicrobial potential of such compounds (Desai, Dodiya, & Shihora, 2011).

properties

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-2-3-6-13-22-19(25)16-11-9-15(10-12-16)14-24-20(26)17-7-4-5-8-18(17)23-21(24)27/h4-5,7-8,15-16H,2-3,6,9-14H2,1H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBNMQCJRYPSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)

![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)